molecular formula C18H17NO4 B250429 Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate

Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate

Cat. No.: B250429
M. Wt: 311.3 g/mol
InChI Key: VHTHMQTZPRNJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MAA and is a derivative of benzoic acid.

Scientific Research Applications

MAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MAA has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In agriculture, MAA has been used as a pesticide due to its insecticidal properties. In material science, MAA has been used as a precursor for the synthesis of various polymers.

Mechanism of Action

The mechanism of action of MAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MAA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In insect cells, MAA has been shown to inhibit the activity of acetylcholinesterase, leading to paralysis and death.
Biochemical and Physiological Effects
MAA has been found to have various biochemical and physiological effects. In cancer cells, MAA has been shown to induce apoptosis and inhibit cell proliferation. In insect cells, MAA has been shown to cause paralysis and death. In addition, MAA has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MAA in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, MAA has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of using MAA in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of MAA. One direction is the development of MAA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of MAA. Additionally, the study of MAA's mechanism of action and its effects on different cell types could provide valuable insights into its potential applications in various fields. Finally, the development of MAA-based materials with unique properties could lead to the creation of new and innovative products.

Synthesis Methods

The synthesis of MAA involves the reaction of 3-hydroxybenzoic acid with allyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 2-aminobenzyl alcohol to obtain MAA. This synthesis method has been optimized to produce high yields of MAA in a relatively short period.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 3-[(2-prop-2-enoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C18H17NO4/c1-3-11-23-16-10-5-4-9-15(16)19-17(20)13-7-6-8-14(12-13)18(21)22-2/h3-10,12H,1,11H2,2H3,(H,19,20)

InChI Key

VHTHMQTZPRNJTF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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